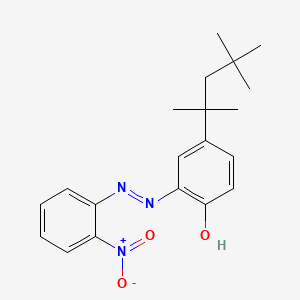
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol
Vue d'ensemble
Description
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol is a synthetic organic compound with the molecular formula C20H25N3O3. It is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol typically involves the diazotization of 2-nitroaniline followed by coupling with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction conditions usually require acidic media and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of colored plastics, textiles, and inks
Mécanisme D'action
The mechanism of action of 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol
- Phenol, 2-[(2-nitrophenyl)azo]-4-(2,4,4-trimethylpentan-2-yl)phenol
- Phenol, 2-[(2-nitrophenyl)diazenyl]-4-(1,1,3,3-tetramethylbutyl)-
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the bulky tetramethylbutyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring stability and specific interactions with other molecules .
Propriétés
Numéro CAS |
51656-57-6 |
|---|---|
Formule moléculaire |
C20H25N3O3 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-[(2-nitrophenyl)diazenyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C20H25N3O3/c1-19(2,3)13-20(4,5)14-10-11-18(24)16(12-14)22-21-15-8-6-7-9-17(15)23(25)26/h6-12,24H,13H2,1-5H3 |
Clé InChI |
HOWCUYQDKCPWDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
| 51656-57-6 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
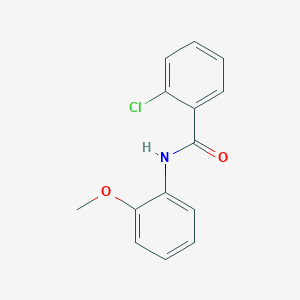
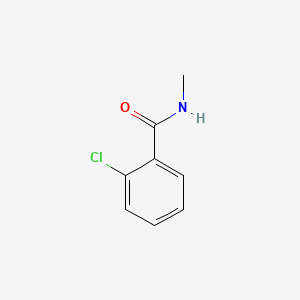
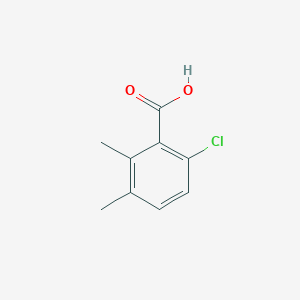
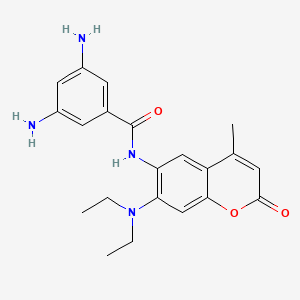
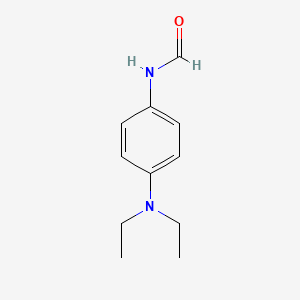
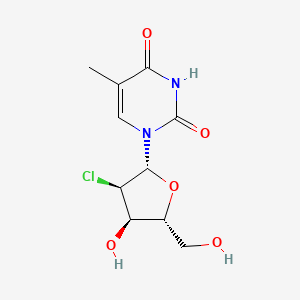
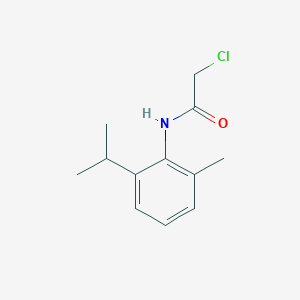

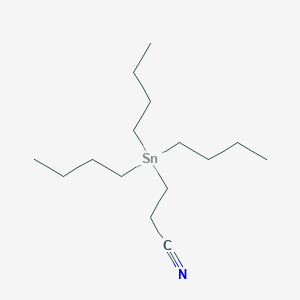
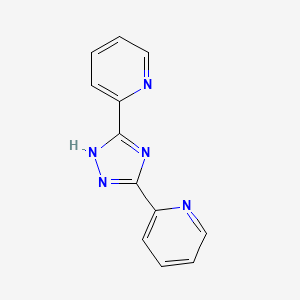
![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1605299.png)
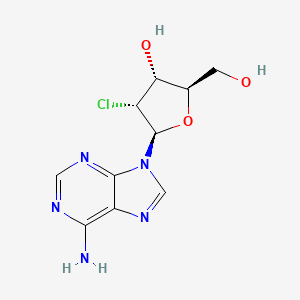
![2-[(4-methoxybenzoyl)amino]benzoic Acid](/img/structure/B1605301.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1605302.png)
